molecular formula C13H13NO3 B6367682 4-(3,5-Dimethoxyphenyl)-2-hydroxypyridine, 95% CAS No. 1261938-94-6

4-(3,5-Dimethoxyphenyl)-2-hydroxypyridine, 95%

Cat. No. B6367682
CAS RN: 1261938-94-6
M. Wt: 231.25 g/mol
InChI Key: RVSMNEFZIXGSSP-UHFFFAOYSA-N
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Description

4-(3,5-Dimethoxyphenyl)-2-hydroxypyridine, commonly known as 4-(3,5-DMHP) is an organic compound composed of nitrogen, oxygen, and carbon atoms. This compound is a derivative of pyridine and is widely used in scientific research due to its unique properties. It is used to study the mechanism of action of drugs, biochemical and physiological effects, and other applications in laboratory experiments.

Scientific Research Applications

4-(3,5-DMHP) is widely used in scientific research due to its unique properties. It is used to study the mechanism of action of drugs, biochemical and physiological effects, and other applications in laboratory experiments. It is also used in the synthesis of other compounds and can be used as a starting material for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 4-(3,5-DMHP) is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which leads to an effect on the biochemical and physiological processes. It is also believed that the compound can interact with enzymes and other proteins in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,5-DMHP) are not fully understood. However, it is believed that the compound can have an effect on the nervous system, cardiovascular system, and other physiological processes. It is also believed that the compound can have an effect on the metabolism of drugs and other compounds in the body.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3,5-DMHP) in laboratory experiments include its low cost and availability, its easy synthesis, and its low toxicity. It is also safe to handle and store. The main limitation of using 4-(3,5-DMHP) in laboratory experiments is the lack of understanding of its mechanism of action and biochemical and physiological effects.

Future Directions

There are several potential future directions for 4-(3,5-DMHP) research. These include further research into its mechanism of action and biochemical and physiological effects, as well as its potential applications in drug development and other laboratory experiments. Additionally, further research into the synthesis of 4-(3,5-DMHP) and its derivatives could lead to new applications in the laboratory. Finally, further research into the safety and toxicity of 4-(3,5-DMHP) could lead to new applications in medical and industrial settings.

Synthesis Methods

The synthesis of 4-(3,5-DMHP) is a relatively simple process. The compound is synthesized from 3,5-dimethoxyphenol and sodium hydroxide. The reaction is carried out in aqueous solution at a temperature of 50-60°C for 2-3 hours. The resulting product is a yellow-brown solid. The compound can also be synthesized from 3,5-dimethoxyphenol and hydrochloric acid. The reaction is carried out in aqueous solution at a temperature of 50-60°C for 2-3 hours. The resulting product is a yellow-brown solid.

properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-16-11-5-10(6-12(8-11)17-2)9-3-4-14-13(15)7-9/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSMNEFZIXGSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC(=O)NC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682961
Record name 4-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261938-94-6
Record name 4-(3,5-Dimethoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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